molecular formula C15H20O2 B14653264 5-Phenylpentyl 2-methylprop-2-enoate CAS No. 42861-07-4

5-Phenylpentyl 2-methylprop-2-enoate

Cat. No.: B14653264
CAS No.: 42861-07-4
M. Wt: 232.32 g/mol
InChI Key: RXPPWNDYCIQFQB-UHFFFAOYSA-N
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Description

5-Phenylpentyl 2-methylprop-2-enoate is a methacrylate ester characterized by a 5-phenylpentyl group attached to the 2-methylprop-2-enoate (methacrylic acid) backbone.

Properties

CAS No.

42861-07-4

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

5-phenylpentyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H20O2/c1-13(2)15(16)17-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3

InChI Key

RXPPWNDYCIQFQB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 5-phenylpentanol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpentyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

5-Phenylpentyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Industry: Used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism by which 5-Phenylpentyl 2-methylprop-2-enoate exerts its effects largely depends on the type of reaction it undergoes. In ester hydrolysis, for example, the compound is cleaved by esterases to form 5-phenylpentanol and 2-methylprop-2-enoic acid. The molecular targets and pathways involved include the active sites of enzymes that interact with the ester bond.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary distinction between 5-phenylpentyl 2-methylprop-2-enoate and other methacrylates lies in its substituent group:

Compound Substituent Key Structural Feature
Methyl 2-methylprop-2-enoate Methyl Short alkyl chain; high volatility
This compound 5-Phenylpentyl Aromatic group; increased hydrophobicity
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethyl, diphenyl Triple bond (alkyne); bulky aromatic groups
4-[Methyl(perfluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate Perfluorobutyl Fluorinated chain; chemical resistance

The phenyl group in this compound likely enhances π-π interactions in polymer matrices, improving thermal stability. In contrast, fluorinated analogs (e.g., ) exhibit exceptional chemical inertness due to C-F bonds .

Physical and Chemical Properties

Key differences in properties arise from substituent effects:

Property Methyl 2-methylprop-2-enoate This compound (Inferred) Perfluorobutyl Methacrylate
Molecular Weight (g/mol) 100.12 ~246.3 ~450 (estimated)
Boiling Point 101°C >250°C (estimated) N/A
Solubility Polar solvents Low polarity solvents (e.g., toluene) Fluorophilic solvents
Volatility High Low Very low

The bulky phenylpentyl group reduces volatility and increases solubility in non-polar media compared to methyl methacrylate. Fluorinated derivatives, however, prioritize compatibility with fluorinated matrices .

Research Findings and Gaps

  • Thermal Stability : Aromatic substituents like phenyl groups improve thermal degradation resistance in polymers compared to alkyl methacrylates .
  • Synthetic Challenges: Introducing bulky groups (e.g., phenylpentyl) may require tailored catalysts or reaction conditions, as seen in diphenylpentynoate synthesis .
  • Safety Data: No direct OELs exist for this compound; extrapolation from methyl methacrylate guidelines is necessary .

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